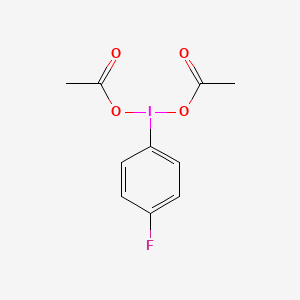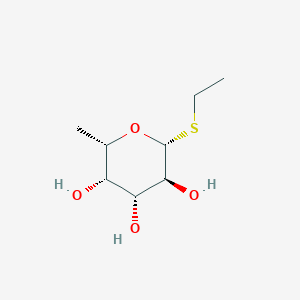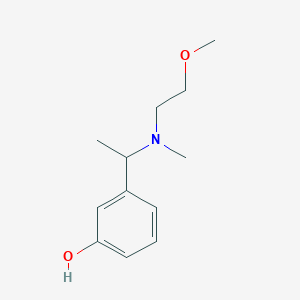
3-(1-((2-Methoxyethyl)(methyl)amino)ethyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-((2-Methoxyethyl)(methyl)amino)ethyl)phenol is an organic compound with the molecular formula C12H19NO2 It is a phenolic compound with a methoxyethyl and methylamino substituent on the ethyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-((2-Methoxyethyl)(methyl)amino)ethyl)phenol typically involves the reaction of 3-(1-hydroxy-2-(methylamino)ethyl)phenol with 2-methoxyethyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
3-(1-((2-Methoxyethyl)(methyl)amino)ethyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form secondary amines.
Substitution: The methoxyethyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Secondary amines and other reduced derivatives.
Substitution: Various alkyl or aryl substituted phenols.
Applications De Recherche Scientifique
3-(1-((2-Methoxyethyl)(methyl)amino)ethyl)phenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3-(1-((2-Methoxyethyl)(methyl)amino)ethyl)phenol involves its interaction with specific molecular targets and pathways. The phenolic group can interact with enzymes and receptors, modulating their activity. The amino group can form hydrogen bonds with biological molecules, influencing their function. The methoxyethyl group can enhance the compound’s solubility and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(1-Hydroxy-2-(methylamino)ethyl)phenol: Similar structure but lacks the methoxyethyl group.
2-Amino-3-methylphenol: Similar phenolic structure but with different substituents.
2-Hydroxymethylphenol: Similar phenolic structure with a hydroxymethyl group.
Uniqueness
3-(1-((2-Methoxyethyl)(methyl)amino)ethyl)phenol is unique due to the presence of the methoxyethyl group, which can enhance its solubility and bioavailability. This makes it a valuable compound for various applications in chemistry, biology, and medicine.
Propriétés
Formule moléculaire |
C12H19NO2 |
|---|---|
Poids moléculaire |
209.28 g/mol |
Nom IUPAC |
3-[1-[2-methoxyethyl(methyl)amino]ethyl]phenol |
InChI |
InChI=1S/C12H19NO2/c1-10(13(2)7-8-15-3)11-5-4-6-12(14)9-11/h4-6,9-10,14H,7-8H2,1-3H3 |
Clé InChI |
BLGRCDBEHKPUQA-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC(=CC=C1)O)N(C)CCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


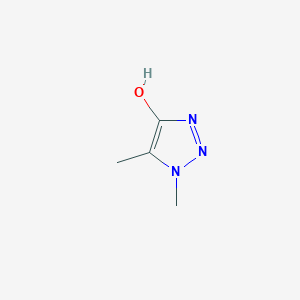

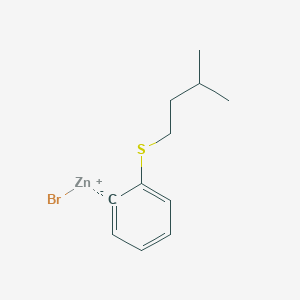
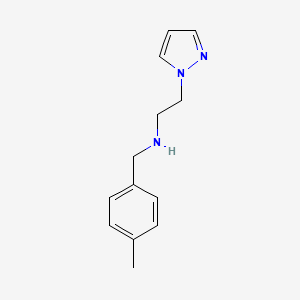

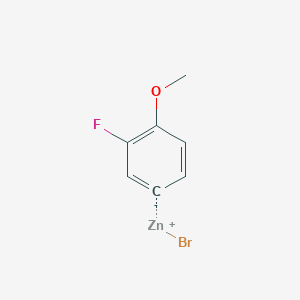

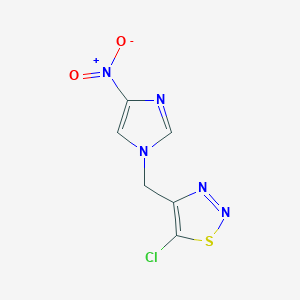



![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-3-amine](/img/structure/B14899157.png)
